molecular formula C13H20N2O4S2 B5432505 N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide

N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide

Cat. No. B5432505
M. Wt: 332.4 g/mol
InChI Key: KLBOUCLSMUNRPQ-UHFFFAOYSA-N
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Description

“N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide” is a chemical compound that contains a sulfonamide group . The sulfonamide group is an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H20N2O3S . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), which is relatively unreactive .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 254.348 Da . More detailed physical and chemical properties are not available in the search results.

properties

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-11-4-3-9-15(10-11)21(18,19)13-7-5-12(6-8-13)14-20(2,16)17/h5-8,11,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBOUCLSMUNRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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